molecular formula C35H68O4 B1607228 Propylene glycol dipalmitate CAS No. 33587-20-1

Propylene glycol dipalmitate

Cat. No. B1607228
CAS RN: 33587-20-1
M. Wt: 552.9 g/mol
InChI Key: UWTZRBLIYNMYTC-UHFFFAOYSA-N
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Description

Propylene glycol dipalmitate (PGDP) is a synthetic organic compound with the chemical formula C35H68O4 . It is a colorless, viscous liquid that is relatively odorless and slightly sweet-tasting. PGDP is commonly used as a plasticizer , emulsifier , and demulsifier in various applications. Its hygroscopic nature allows it to readily absorb water from the surrounding environment .

Synthesis Analysis

PGDP can be synthesized by reacting palmitic acid with propylene glycol in the presence of a catalyst. The resulting compound is a diester formed by the esterification of two palmitic acid molecules with propylene glycol .

Molecular Structure Analysis

The molecular structure of PGDP consists of two palmitic acid chains (saturated fatty acids) esterified to the hydroxyl groups of propylene glycol. This structure imparts its unique properties, including solubility and stability .

Scientific Research Applications

1. Cosmetic Applications

Propylene Glycol, a related compound to Propylene Glycol Dipalmitate, is extensively used in cosmetic formulations. It serves as a skin-conditioning agent-humectant, solvent, and viscosity-decreasing agent in numerous cosmetic products. Its safety for use in cosmetics up to concentrations of 50% has been thoroughly evaluated, showcasing its minimal toxicity beyond slight growth and body weight decreases in animal studies. Clinical data revealed skin irritation and sensitization reactions in some subjects, emphasizing the need for careful evaluation of its use based on individual sensitivities and product concentrations (International Journal of Toxicology, 1994).

2. Food and Pharmaceutical Industries

Propylene Glycol and its family members, including Propylene Glycol Dipalmitate, find significant applications in food, cosmetic, and pharmaceutical products. Recognized by the U.S. Food and Drug Administration as generally recognized as safe (GRAS), these compounds are used as direct additives in specific foods. Their low human toxicity and desirable formulation properties make them integral components in these industries (Alton Martin & F. H. Murphy).

3. Environmental and Wildlife Studies

In an interesting study, Propylene Glycol was detected in the plasma of free-ranging, apparently healthy green sea turtles. This finding is significant as it raises questions about latent environmental contamination and sea turtle physiology. It serves as a basis for further research into lipid metabolism and glycolysis in these species, suggesting a broader environmental presence of such compounds (Journal of Fish and Wildlife Management, 2018).

4. Industrial and Technical Applications

Propylene Glycol, closely related to Propylene Glycol Dipalmitate, is used in industrial and technical applications. For instance, it is employed in water-based paints, de-icing fluids, and cooling liquids. Its exposure, particularly in the form of mist, can cause acute ocular and upper airway irritation, as observed in studies involving non-asthmatic volunteers exposed to Propylene Glycol mist in aviation emergency training (Occupational and Environmental Medicine, 2001).

Safety And Hazards

PGDP is considered safe for human consumption, but large doses over short periods can be toxic. It is stable at cooler temperatures but can oxidize and produce hazardous compounds at higher temperatures. Proper handling and storage are essential to prevent accidents .

Future Directions

Research on PGDP could focus on its applications in sustainable materials, biodegradability, and potential replacements for other plasticizers. Additionally, exploring its interactions with other compounds and its impact on environmental health would be valuable .

properties

IUPAC Name

2-hexadecanoyloxypropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(36)38-32-33(3)39-35(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZRBLIYNMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955222
Record name Propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylene glycol dipalmitate

CAS RN

33587-20-1
Record name 1,1′-(1-Methyl-1,2-ethanediyl) dihexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33587-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene glycol dipalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033587201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylethane-1,2-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE GLYCOL DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9A347QU31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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